molecular formula C14H22F2N2O6 B13909393 Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid

Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid

Cat. No.: B13909393
M. Wt: 352.33 g/mol
InChI Key: ZOLHMLZLVHPJCL-UHFFFAOYSA-N
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Description

Tert-butyl 9,9-difluoro-2,7-diazaspiro[44]nonane-2-carboxylate;oxalic acid is a chemical compound with the molecular formula C12H20F2N2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a difluorinated spiro intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoro groups in tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs .

Properties

Molecular Formula

C14H22F2N2O6

Molecular Weight

352.33 g/mol

IUPAC Name

tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid

InChI

InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-5-4-11(8-16)6-15-7-12(11,13)14;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ZOLHMLZLVHPJCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNCC2(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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